molecular formula C8H16OSi B14268246 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- CAS No. 160509-33-1

3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-

Cat. No.: B14268246
CAS No.: 160509-33-1
M. Wt: 156.30 g/mol
InChI Key: KJIWDPNIOBLBIQ-UHFFFAOYSA-N
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Description

3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is an organic compound with the molecular formula C7H16OSi. It is a derivative of 3-buten-1-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- can be synthesized through the reaction of 3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the protection of hydroxyl groups using silylating agents like trimethylsilyl chloride. The process is scalable and can be adapted for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the TMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- involves its ability to act as a nucleophile or electrophile in various reactions. The TMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites on the molecule. The compound can participate in addition, elimination, and substitution reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is unique due to the presence of the TMS group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with high precision.

Properties

CAS No.

160509-33-1

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

2-(trimethylsilylmethylidene)but-3-en-1-ol

InChI

InChI=1S/C8H16OSi/c1-5-8(6-9)7-10(2,3)4/h5,7,9H,1,6H2,2-4H3

InChI Key

KJIWDPNIOBLBIQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C(CO)C=C

Origin of Product

United States

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